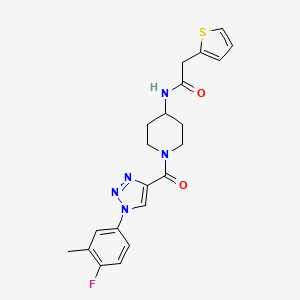

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that integrates a fluorinated phenyl group, a triazole ring, a piperidine moiety, and a thiophene-acetamide linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Initial Synthesis: : The starting materials for the synthesis may include 4-fluoro-3-methylaniline, piperidine, and thiophene-2-carboxylic acid.

Formation of Triazole Ring: : The first step often involves the azide-alkyne cycloaddition (click chemistry) between an azide derivative of the fluorinated aniline and an alkyne to form the triazole ring.

Piperidine Integration: : Subsequently, the triazole intermediate is reacted with piperidine, often under basic conditions to form the piperidinyl-triazole moiety.

Formation of Acetamide Linkage: : The final step generally involves coupling of the piperidinyl-triazole compound with thiophene-2-carboxylic acid through an amide bond formation, which can be facilitated by reagents like EDCI and HOBt in a suitable solvent such as DMF.

Industrial Production Methods

Scaling up to industrial production requires optimization of each step to ensure high yield and purity. Continuous flow chemistry could be employed to enhance efficiency, along with robust purification techniques like crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The compound may undergo oxidation primarily at the methylene group adjacent to the thiophene ring.

Reduction: : Potential reduction reactions could involve the triazole or the carbonyl group.

Substitution: : Halogenated aromatic rings like the fluoro-phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Oxidizing agents such as PCC or Swern oxidation conditions.

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts.

Substitution: : Reagents such as nucleophiles (amines or thiols) in the presence of bases.

Major Products

Oxidation: : Formation of sulfoxides or sulfones.

Reduction: : Alcohols or reduced triazole derivatives.

Substitution: : Variously substituted aromatic derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing triazole moieties, such as N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide, exhibit significant anticancer activity. Triazoles are known for their ability to inhibit specific enzymes involved in cancer progression, making them valuable in the design of new anticancer agents. For instance, studies have shown that modifications in the triazole structure can enhance cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development and optimization .

Anti-inflammatory Properties

The compound's structural features may also contribute to anti-inflammatory effects. Similar compounds have been evaluated for their ability to inhibit enzymes like 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. In silico docking studies suggest that derivatives of triazole can bind effectively to these targets, indicating their potential as anti-inflammatory agents .

Drug Discovery

Screening Libraries

this compound is included in various screening libraries for drug discovery. It has been cataloged in libraries targeting multiple biological systems including cancer and inflammatory pathways. Such libraries are essential for high-throughput screening processes aimed at identifying lead compounds for further development .

Structure–Activity Relationship (SAR) Studies

The compound's unique structure allows for extensive SAR studies to identify the most effective modifications for enhancing biological activity. By systematically altering substituents on the triazole and piperidine rings, researchers can optimize pharmacological profiles and reduce potential side effects .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the mechanism of action and facilitate the design of more potent derivatives .

Summary of Research Findings

| Property/Activity | Description |

|---|---|

| Anticancer Activity | Significant cytotoxicity against various cancer cell lines; potential enzyme inhibition mechanisms identified. |

| Anti-inflammatory Effects | Potential inhibition of 5-lipoxygenase; promising for further exploration in inflammatory diseases. |

| Drug Discovery Relevance | Included in screening libraries; useful for high-throughput screening and SAR studies. |

| Molecular Modeling Insights | Docking studies provide insights into binding affinities and mechanisms of action against specific targets. |

Mécanisme D'action

The compound's effects are likely exerted through its interaction with specific molecular targets such as enzymes or receptors. The presence of the triazole ring suggests it might inhibit enzyme activity by mimicking transition states or by occupying active sites. The fluorinated phenyl group can enhance binding affinity through halogen bonding.

Comparaison Avec Des Composés Similaires

Similar compounds include those with analogous functional groups such as other triazole-containing molecules or fluorinated aromatic compounds.

Examples of Similar Compounds

1-(4-Fluorophenyl)-3-(piperidin-1-yl)-1H-1,2,3-triazole-4-carboxamide: - Similar triazole-piperidine scaffold.

4-(4-Fluoro-3-methylphenyl)-1H-1,2,3-triazole: - Analogous fluorinated phenyl and triazole.

N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(furan-2-yl)acetamide: - Variation with different aromatic rings.

Overall, N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide stands out due to its unique combination of functional groups, enabling versatile applications and unique reactivity profiles.

Activité Biologique

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

| Property | Details |

|---|---|

| Molecular Formula | C19H20FN5O2S |

| Molecular Weight | 393.46 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(=O)N(C1=CN=N1C(=O)N(C2=CC=CS2)C(C3=CC=C(C=C3)F)C(C4=CC=CC=C4)C(C5=CC=C(C=C5)F)) |

Antimicrobial Activity

Triazole compounds have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that certain triazole derivatives inhibit the growth of Escherichia coli and Staphylococcus aureus effectively. The mechanism often involves disruption of cell membrane integrity or inhibition of vital metabolic pathways.

Case Study:

In a comparative study, a series of triazole derivatives were synthesized and tested against common pathogens. The results demonstrated that compounds with bulky hydrophobic groups showed enhanced antimicrobial activity due to better penetration into bacterial membranes .

Anticancer Activity

The anticancer potential of triazole derivatives is attributed to their ability to inhibit specific enzymes involved in cancer cell proliferation. In particular, this compound has shown promise in inhibiting cancer cell lines through apoptosis induction.

Research Findings:

A study reported that the compound exhibited dose-dependent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways mediated by mitochondrial dysfunction .

Enzyme Inhibition

Triazoles are known to act as enzyme inhibitors, particularly in inhibiting cytochrome P450 enzymes involved in drug metabolism and synthesis of sterols in fungi.

Mechanism of Action:

The compound may interact with the active sites of these enzymes, leading to a reduction in their activity. This inhibition can disrupt essential biological processes in both microbial pathogens and cancer cells .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | Disruption of cell membrane integrity |

| Anticancer | Breast cancer cells, lung cancer cells | Induction of apoptosis via mitochondrial pathways |

| Enzyme Inhibition | Cytochrome P450 enzymes | Competitive inhibition at active sites |

Propriétés

IUPAC Name |

N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN5O2S/c1-14-11-16(4-5-18(14)22)27-13-19(24-25-27)21(29)26-8-6-15(7-9-26)23-20(28)12-17-3-2-10-30-17/h2-5,10-11,13,15H,6-9,12H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZLJNVPFBZMNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4=CC=CS4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.